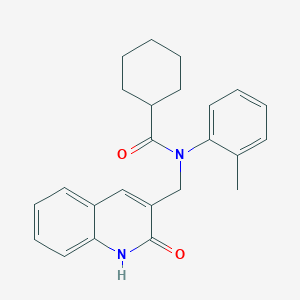
N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)cyclohexanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the class of heterocyclic compounds and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)cyclohexanecarboxamide is not fully understood. However, it has been suggested that the compound exerts its antibacterial, antifungal, antiviral, and anticancer effects by inhibiting the activity of certain enzymes and proteins involved in the growth and proliferation of these cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. It has also been found to exhibit antiviral effects against certain viruses. In addition, the compound has been studied for its potential use as a fluorescent probe in bioimaging.
Advantages and Limitations for Lab Experiments
N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)cyclohexanecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. It has been extensively studied for its potential applications in various fields of research. However, the compound also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Further studies are required to fully understand its potential applications and limitations.
Future Directions
There are several future directions for the research on N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)cyclohexanecarboxamide. One direction is to further study the compound's mechanism of action to fully understand its potential applications. Another direction is to study the compound's potential use as a fluorescent probe in bioimaging. Additionally, the compound's potential use as an anticancer agent should be further explored. Finally, the compound's potential use as an antiviral agent should also be investigated.
Synthesis Methods
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)cyclohexanecarboxamide has been achieved using various methods. One of the most commonly used methods is the reaction between 2-hydroxy-3-quinolinecarboxaldehyde and o-toluidine in the presence of cyclohexanecarboxylic acid and acetic anhydride. This reaction yields this compound as the final product.
Scientific Research Applications
N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)cyclohexanecarboxamide has been extensively studied for its potential applications in various fields of research. It has been found to exhibit antibacterial, antifungal, antiviral, and anticancer properties. It has also been studied for its potential use as a fluorescent probe in bioimaging.
properties
IUPAC Name |
N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-17-9-5-8-14-22(17)26(24(28)18-10-3-2-4-11-18)16-20-15-19-12-6-7-13-21(19)25-23(20)27/h5-9,12-15,18H,2-4,10-11,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVKRSJWZWLQFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

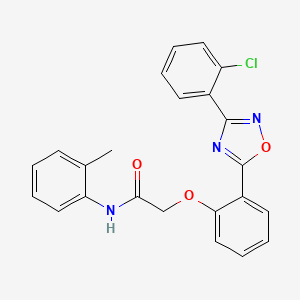
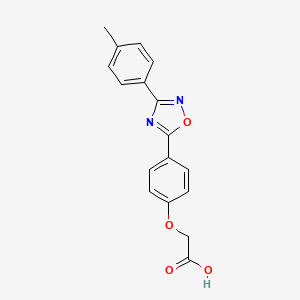
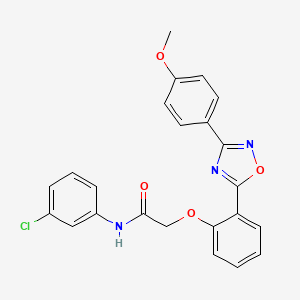
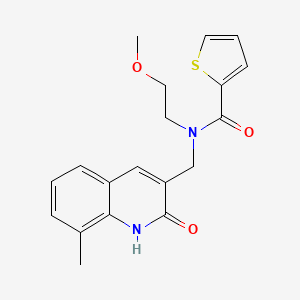
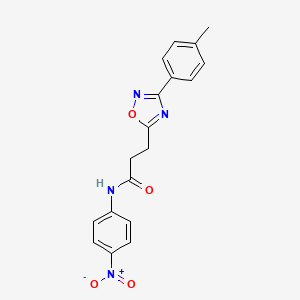

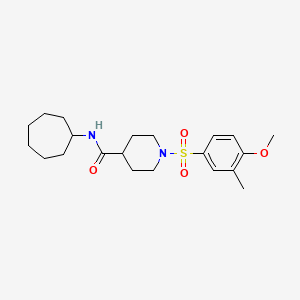
![4-bromo-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7698881.png)
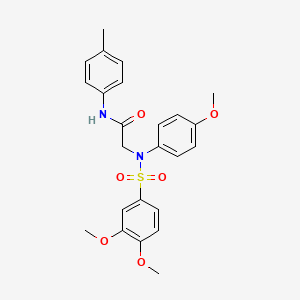

![4-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698902.png)
![3-(2,5-dimethoxyphenyl)-N-(2-ethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7698906.png)
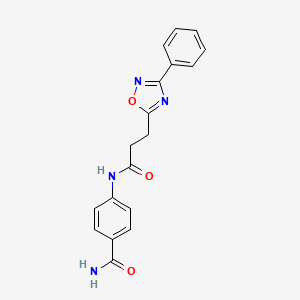
![2-[2-chloro-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenoxy]-N-phenylacetamide](/img/structure/B7698935.png)